molecular formula C10H13FO3S B13352366 2,6-Diethylphenyl sulfofluoridate CAS No. 88419-66-3

2,6-Diethylphenyl sulfofluoridate

Katalognummer: B13352366
CAS-Nummer: 88419-66-3
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: ZIRLRXWBMVWTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diethylphenyl sulfofluoridate is a chemical compound characterized by the presence of a sulfofluoridate group attached to a 2,6-diethylphenyl ring.

Vorbereitungsmethoden

The synthesis of 2,6-diethylphenyl sulfofluoridate typically involves the reaction of 2,6-diethylphenol with sulfuryl fluoride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, yielding the desired sulfofluoridate compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,6-Diethylphenyl sulfofluoridate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium acetate, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Diethylphenyl sulfofluoridate has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,6-diethylphenyl sulfofluoridate exerts its effects involves the interaction of the sulfofluoridate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is crucial for its role in organic synthesis and other applications .

Vergleich Mit ähnlichen Verbindungen

2,6-Diethylphenyl sulfofluoridate can be compared with other similar compounds, such as:

    2,6-Dimethylphenyl sulfofluoridate: Similar in structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.

    2-Cyanophenyl sulfofluoridate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfofluoridate group, which imparts distinct reactivity and applications compared to its analogs.

Eigenschaften

CAS-Nummer

88419-66-3

Molekularformel

C10H13FO3S

Molekulargewicht

232.27 g/mol

IUPAC-Name

1,3-diethyl-2-fluorosulfonyloxybenzene

InChI

InChI=1S/C10H13FO3S/c1-3-8-6-5-7-9(4-2)10(8)14-15(11,12)13/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

ZIRLRXWBMVWTCH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)OS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.